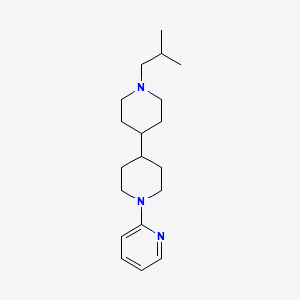
1-(2-Methylpropyl)-1'-(pyridin-2-yl)-4,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine is a complex organic compound that belongs to the class of bipiperidines. These compounds are characterized by the presence of two piperidine rings, which are six-membered nitrogen-containing heterocycles. The presence of a pyridinyl group and a methylpropyl group further adds to the complexity and potential functionality of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine typically involves multi-step organic reactions. One common approach might include:
Formation of the Bipiperidine Core: This can be achieved through the coupling of two piperidine units using a suitable linker.
Introduction of the Pyridinyl Group: This step may involve the use of pyridine derivatives and appropriate catalysts to attach the pyridinyl group to the bipiperidine core.
Addition of the Methylpropyl Group: This can be done through alkylation reactions using methylpropyl halides or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor interactions due to its structural similarity to neurotransmitters.
Medicine: Possible applications in drug development, particularly in designing compounds that interact with the central nervous system.
Industry: Use as an intermediate in the synthesis of agrochemicals or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine would depend on its specific interactions with biological targets. It might interact with receptors or enzymes, modulating their activity. The pyridinyl group could play a role in binding to specific sites, while the bipiperidine core might influence the overall conformation and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methylpropyl)-4,4’-bipiperidine: Lacks the pyridinyl group, which might reduce its binding affinity to certain targets.
1-(Pyridin-2-yl)-4,4’-bipiperidine: Lacks the methylpropyl group, potentially affecting its hydrophobic interactions.
Uniqueness
1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine is unique due to the combination of the bipiperidine core with both a pyridinyl and a methylpropyl group. This unique structure might confer specific binding properties and reactivity that are not present in similar compounds.
Propriétés
Numéro CAS |
648895-94-7 |
|---|---|
Formule moléculaire |
C19H31N3 |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
2-[4-[1-(2-methylpropyl)piperidin-4-yl]piperidin-1-yl]pyridine |
InChI |
InChI=1S/C19H31N3/c1-16(2)15-21-11-6-17(7-12-21)18-8-13-22(14-9-18)19-5-3-4-10-20-19/h3-5,10,16-18H,6-9,11-15H2,1-2H3 |
Clé InChI |
JNYOTSJORFNPST-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CCC(CC1)C2CCN(CC2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


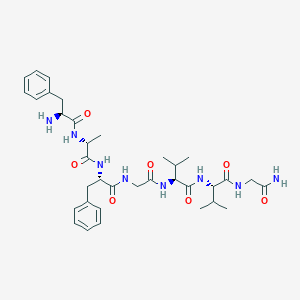
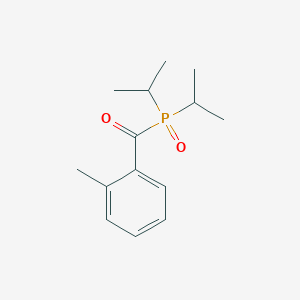
![3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12599852.png)
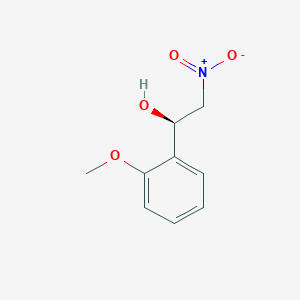
![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite](/img/structure/B12599863.png)
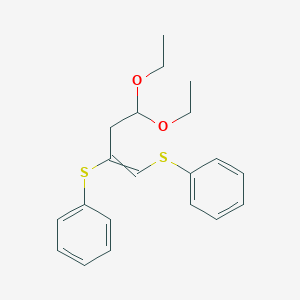
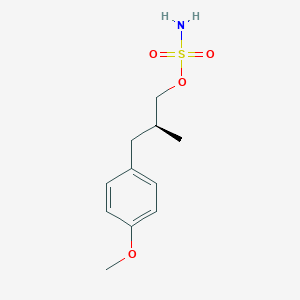
![3-Amino-3-[(pyridin-3-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12599875.png)

![5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12599879.png)
![3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal](/img/structure/B12599883.png)
![3-Pyridinecarboxamide, 5-(1,3-benzodioxol-5-yl)-1,2-dihydro-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2-oxo-](/img/structure/B12599898.png)
![But-2-enedioic acid--1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1)](/img/structure/B12599910.png)

